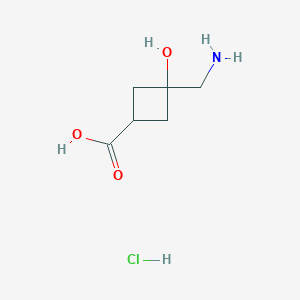

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Aminomethyl)benzeneboronic acid hydrochloride is a laboratory chemical. It is not recommended for food, drug, pesticide or biocidal product use . It is used as a pharmaceutical intermediate . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .

Molecular Structure Analysis

The molecular formula of 3-(aminomethyl)benzoic acid hydrochloride is C8H10ClNO2 . The InChI Key is SJCCOASSOPUHEN-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Physical And Chemical Properties Analysis

The molecular weight of 3-(aminomethyl)benzoic acid hydrochloride is 187.62 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count .

科学研究应用

- Scientists have explored AMPBH-functionalized nanoparticles for targeted drug delivery. By attaching AMPBH to drug carriers, they enhance drug stability and specificity .

- AMPBH-based conjugates have been used in photoacoustic imaging. These nanovehicles allow in situ monitoring of structural changes within cells, aiding in diagnostics and research .

- Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. AMPBH derivatives may play a role in this field .

Drug Delivery Systems

Photoacoustic Imaging Agents

Proteasome Inhibitors

作用机制

安全和危害

属性

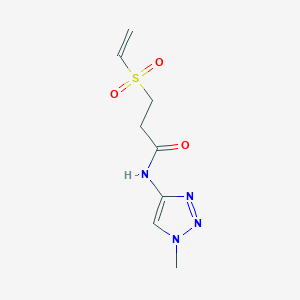

IUPAC Name |

3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-6(10)1-4(2-6)5(8)9;/h4,10H,1-3,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKKOESOFHPYKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)

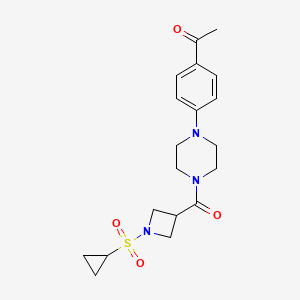

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

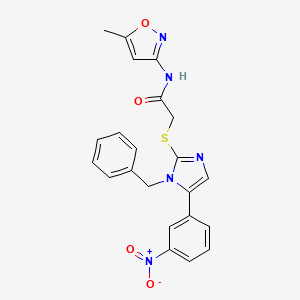

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)